REACTION_CXSMILES
|
[I:1]I.C(=O)(O)[O-].[Na+].[F:8][C:9]([F:18])([F:17])[C:10]1[CH:11]=[CH:12][C:13]([OH:16])=[CH:14][CH:15]=1.NC(N)=S>C1COCC1.O>[F:8][C:9]([F:17])([F:18])[C:10]1[CH:11]=[C:12]([I:1])[C:13]([OH:16])=[CH:14][CH:15]=1 |f:1.2|
|
Name
|
a-Trifluoro-o-iodo-p-cresol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
23.2 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=CC(=CC1)O)(F)F
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to remove the excess iodine
|
Type
|
CUSTOM
|
Details
|
as indicated by the color change of the reaction from deep violet to brown
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ether (3×100 mL)
|
Type
|
CUSTOM
|
Details
|
the extract was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain a brown oil
|
Type
|
DISTILLATION
|
Details
|
This oil was distilled (bp 105° C. at 44 mm Hg)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C(=CC1)O)I)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |